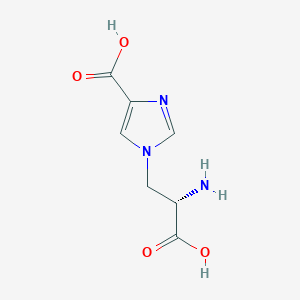
(S)-1-(2-Amino-2-carboxyethyl)-1H-imidazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(2-Amino-2-carboxyethyl)-1H-imidazole-4-carboxylic acid is a compound with significant importance in various scientific fields It is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(2-Amino-2-carboxyethyl)-1H-imidazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of thiazolium carbene catalysts for the fixation of carbon dioxide onto amines. This process represents a sustainable approach for the synthesis of pharmaceuticals and natural products . The reaction typically operates under ambient conditions using polymethylhydrosiloxane (PMHS) as a reducing agent .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods may vary depending on the manufacturer and the intended application of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-1-(2-Amino-2-carboxyethyl)-1H-imidazole-4-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols. Substitution reactions can introduce various functional groups into the imidazole ring, enhancing the compound’s versatility.
Applications De Recherche Scientifique
(S)-1-(2-Amino-2-carboxyethyl)-1H-imidazole-4-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it plays a role in enzyme catalysis and metabolic pathways. In medicine, it is investigated for its potential therapeutic effects, including its use as a precursor for drug development. In industry, it is utilized in the production of pharmaceuticals and other fine chemicals .
Mécanisme D'action
The mechanism of action of (S)-1-(2-Amino-2-carboxyethyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions and enzymes, thereby influencing their activity. This interaction can modulate various biochemical processes, making the compound valuable in both research and therapeutic contexts .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to (S)-1-(2-Amino-2-carboxyethyl)-1H-imidazole-4-carboxylic acid include other imidazole derivatives such as 3-(2-amino-2-carboxyethyl)-2-carboxy-7-chlorobenzofuran . These compounds share structural similarities but differ in their functional groups and specific applications.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C7H9N3O4 |
|---|---|
Poids moléculaire |
199.16 g/mol |
Nom IUPAC |
1-[(2S)-2-amino-2-carboxyethyl]imidazole-4-carboxylic acid |
InChI |
InChI=1S/C7H9N3O4/c8-4(6(11)12)1-10-2-5(7(13)14)9-3-10/h2-4H,1,8H2,(H,11,12)(H,13,14)/t4-/m0/s1 |
Clé InChI |
SKSWLVSMZJYTKM-BYPYZUCNSA-N |
SMILES isomérique |
C1=C(N=CN1C[C@@H](C(=O)O)N)C(=O)O |
SMILES canonique |
C1=C(N=CN1CC(C(=O)O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


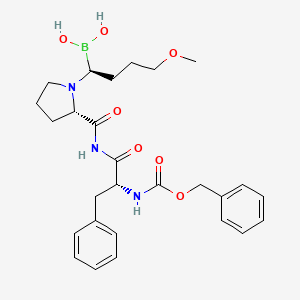
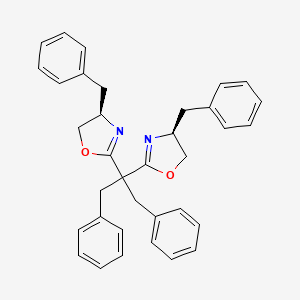
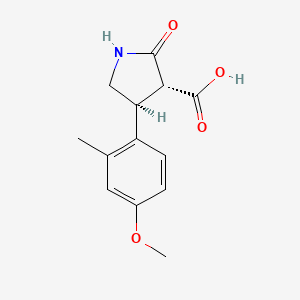
![[1,2,5]Oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B12944205.png)
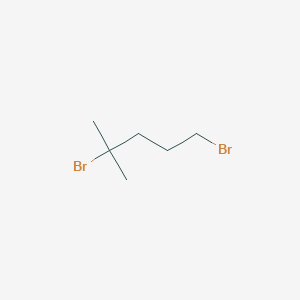


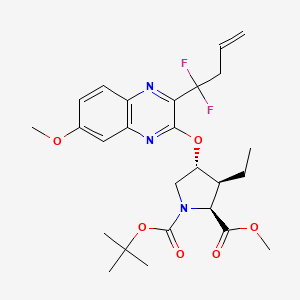
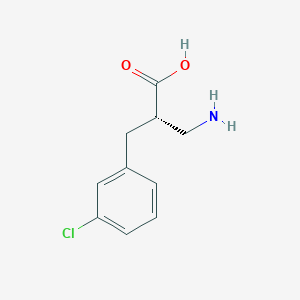
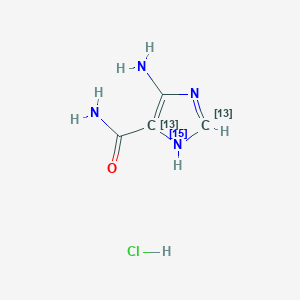

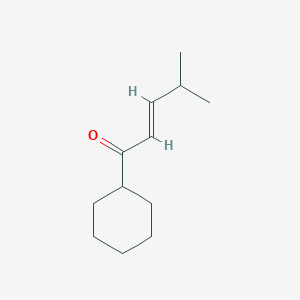
![2-((1S,5R,6R)-3-(tert-Butoxycarbonyl)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B12944255.png)
![2-((1S,5R,6S)-3-(tert-Butoxycarbonyl)-1-fluoro-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B12944266.png)
